ADRA1D receptor antagonist 1 free base
Description
Overview of Alpha-1 Adrenergic Receptors and Subtypes (ADRA1A, ADRA1B, ADRA1D)
Alpha-1 (α1) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. wikipedia.orgahajournals.orgfrontiersin.orggenecards.org These receptors are integral membrane proteins that play a vital role in the sympathetic nervous system. ahajournals.orgfrontiersin.org There are three distinct and highly homologous subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. wikipedia.orgnih.govwikipedia.org A previously identified α1C subtype was later found to be identical to the α1A subtype. wikipedia.org
All three α1-receptor subtypes primarily signal through the Gq/11 family of G-proteins. genecards.orgnih.gov Their activation typically leads to the stimulation of phospholipase C, which in turn generates second messengers that cause an increase in intracellular calcium levels. ahajournals.orgnih.govuniprot.org While they share this primary signaling pathway, the subtypes exhibit different patterns of activation and are expressed in various tissues, leading to distinct physiological effects. genecards.org Their primary function involves mediating the contraction of smooth muscle, but they also have important functions in other tissues. wikipedia.org
Table 1: Overview of Alpha-1 Adrenergic Receptor Subtypes
| Feature | ADRA1A | ADRA1B | ADRA1D |
|---|---|---|---|
| Primary Signaling Pathway | Gq/11-protein coupled nih.gov | Gq/11-protein coupled genecards.orgnih.gov | Gq/11-protein coupled genecards.orgnih.govwikipedia.org |
| Primary Effect | Smooth muscle contraction wikipedia.org | Smooth muscle contraction, cell growth regulation wikipedia.orgfrontiersin.org | Vasoconstriction, regulation of blood pressure nih.govnih.gov |
| Key Locations | Prostate, vas deferens, heart nih.govnih.gov | Heart, liver, spleen, blood vessels ahajournals.orgnih.gov | Aorta, coronary arteries, brain, prostate nih.govnih.govnih.gov |
| Selective Antagonists | 5-methylurapidil, SNAP5089 ahajournals.orgnih.gov | ρ-TIA (conopeptide) amegroups.cn | BMY 7378 nih.govamegroups.cn |
Physiological and Pathophysiological Roles of the ADRA1D Receptor
The ADRA1D receptor is a key regulator in various physiological processes and has been implicated in several disease states.
Physiological Roles: The ADRA1D receptor is a direct participant in the sympathetic regulation of systemic blood pressure through vasoconstriction. nih.gov Studies using gene-targeted knockout mice, which lack the ADRA1D receptor, have demonstrated that the contractile response of the aorta to α1-AR stimulation is markedly reduced. nih.govnih.gov These receptors are found in the aorta, coronary arteries, and brain. wikipedia.orgnih.govnih.gov In the central nervous system, the ADRA1D receptor is involved in neurotransmission and may play a role in auditory sensory function and attention. frontiersin.orgnih.gov It is also expressed in the human ureter and renal pelvis, suggesting a role in the urinary system. nih.gov
Pathophysiological Roles: Dysregulation of ADRA1D receptor expression or function is associated with several pathological conditions. Its role in blood pressure control makes it a significant factor in the pathophysiology of hypertension. nih.govwikigenes.org There is evidence linking the ADRA1D gene to neurological and psychological disorders. nih.gov In oncology, research has shown that cross-talk between the ADRA1D receptor and other signaling pathways can trigger the proliferation of prostate cancer cells. nih.gov Furthermore, overexpression of these receptors has been observed in animal models of chronic pain. nih.gov
Table 2: Research Findings on ADRA1D Receptor Function
| Area of Study | Key Finding | Model System | Reference |
|---|---|---|---|
| Cardiovascular Function | The ADRA1D receptor directly regulates arterial blood pressure via vasoconstriction. | Knockout mice (alpha(1D)-/-) | nih.govnih.gov |
| Cardiovascular Function | Loss of the receptor leads to reduced pressor responses to α1-AR stimulation. | Knockout mice (alpha(1D)-/-) | nih.gov |
| Urology | The receptor is prevalent in the human ureter and renal pelvis, implying a role in lower urinary tract function. | Human tissue analysis | nih.gov |
| Oncology | Cross-talk with transient receptor potential vanilloid type 1 (TRPV1) triggers prostate cancer cell proliferation. | Cell culture models | nih.gov |
| Neuroscience | The receptor plays a role in auditory sensory function, attention, or working memory. | Knockout mice | nih.gov |
Rationale for Targeting the ADRA1D Receptor with Antagonists
The specific physiological and pathological roles of the ADRA1D receptor make it a compelling target for therapeutic intervention. The primary rationale for developing selective ADRA1D antagonists is to achieve targeted therapeutic effects while minimizing the side effects associated with non-selective α1-blockers. amegroups.cnnih.gov
Selective antagonists could offer a more precise approach to treating hypertension by directly targeting a key receptor involved in vasoconstriction. nih.govpatsnap.com In urology, targeting ADRA1D receptors in the lower urinary tract could help manage symptoms of benign prostatic hyperplasia (BPH) and other urinary disorders. nih.govnih.gov There is also emerging interest in their potential for treating certain psychiatric conditions, such as post-traumatic stress disorder (PTSD), by modulating stress-related neuro-circuitry. patsnap.comresearchgate.net Furthermore, given the receptor's role in cancer cell proliferation, selective antagonists are being investigated for their potential in oncology. nih.gov The development of highly selective drugs is a critical goal to clearly define the receptor's functions and improve therapeutic outcomes. nih.govnih.gov
Historical Context of ADRA1D Receptor Antagonist Development
The understanding of α1-adrenoceptors has evolved significantly over several decades.
Mid-1980s: The idea of α1-adrenoceptor subtypes was first proposed based on the different affinities of antagonists like WB4101 and phentolamine (B1677648) in functional studies. nih.gov
Early 1990s: Molecular cloning techniques identified three distinct subtypes, initially labeled α1B, α1C, and α1D. nih.gov This led to a period of confusion, as the cloned α1D receptor was initially thought to correspond to the pharmacologically defined α1A subtype. nih.gov
Mid-1990s: A consensus was reached, clarifying the nomenclature to the current α1A, α1B, and α1D subtypes. nih.gov
Drug Development: Early α1-antagonists developed for hypertension and BPH, such as prazosin (B1663645) and doxazosin (B1670899), were not selective for any subtype. nih.govpatsnap.com The quest for subtype-selective antagonists has been a major focus of research, though it has proven difficult. amegroups.cn BMY 7378 was one of the first compounds identified to show a degree of selectivity for the α1D receptor. nih.govamegroups.cn
Genetic Models: The creation of knockout mice for each α1-receptor subtype has been instrumental in clarifying the specific in vivo functions of each receptor, including the α1D subtype's role in blood pressure regulation. nih.govnih.gov
Significance of ADRA1D Receptor Antagonist 1 Free Base as a Research Probe
ADRA1D receptor antagonist 1 is a potent and selective antagonist of the α1D adrenoceptor, with a reported high affinity (Ki of 1.6 nM). medchemexpress.com The significance of this compound as a research probe lies in its selectivity. medchemexpress.com
The availability of a selective antagonist like this compound is crucial for several reasons:
Functional Dissection: It allows researchers to isolate and study the specific functions of the ADRA1D receptor in complex biological systems without the confounding effects of blocking the α1A and α1B subtypes. amegroups.cnmedchemexpress.com
Target Validation: It can be used in preclinical models to validate the ADRA1D receptor as a viable therapeutic target for various conditions. For example, it has been used to demonstrate a dose-dependent decrease in non-voiding bladder contractions in a rat model of bladder outlet obstruction. medchemexpress.com
Pharmacological Characterization: As a highly selective tool, it helps in the detailed pharmacological characterization of the ADRA1D receptor and its signaling pathways.
In essence, this compound represents a valuable molecular tool that enables a more precise investigation into the intricate biology of the ADRA1D adrenergic receptor.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13ClN4O |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1 |
InChI Key |
CDJPHTNUARAVMH-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
Origin of Product |
United States |
Discovery and Design Strategies for Adra1d Receptor Antagonist 1 Free Base
Early Stage Compound Identification Methodologies
The journey to identify TAK-259 began with the screening of a vast chemical library to find a novel starting point for drug development. The initial hit provided a unique structural scaffold previously unrelated to known α1-adrenoceptor antagonists.
High-Throughput Screening Campaigns
The initial identification of a lead structure for what would become TAK-259 was accomplished through the high-throughput screening of an in-house compound library. acs.org This process led to the discovery of a novel iminopyridine derivative, compound 1 , which demonstrated potent and selective antagonistic activity against the human α1D-adrenoceptor (α1D-AR). acs.org This compound presented a unique structural class compared to previously known α1-AR antagonists and showed low affinity for the 5-HT1A receptor, making it an attractive and promising starting point for a lead optimization program. acs.org
Virtual Screening Approaches
While virtual screening is a common practice in modern drug discovery for identifying hit compounds from large databases, the primary discovery of the initial iminopyridine scaffold for TAK-259 was attributed to a high-throughput screening campaign. acs.orgmdpi.comnih.gov The development process, as detailed in the available research, prioritized the findings from this empirical screening as the foundation for subsequent design and optimization efforts. acs.org
Rational Drug Design Principles Applied
Following the identification of an initial hit, researchers employed rational drug design strategies to understand the key structural features required for activity and to enhance the compound's properties. This involved a combination of ligand-based and structure-based methods.
Ligand-Based Drug Design (e.g., Pharmacophore Modeling)
The core of the early optimization efforts relied on extensive structure-activity relationship (SAR) studies, a fundamental component of ligand-based drug design. nih.gov Researchers systematically synthesized and evaluated a series of analogs to understand how different chemical modifications influenced the binding affinity for the α1D-AR.
An X-ray crystal structure of the initial hit, compound 1 , revealed a crucial intramolecular hydrogen bond between the carboxamide hydrogen at the 3-position and the imino nitrogen at the 2-position of the dihydropyridine (B1217469) ring. acs.org This conformational lock was deemed important for its activity. Subsequent modifications focused on various substituents on the dihydropyridine ring and the benzyl (B1604629) group at the iminopyridine 1-position. acs.org For instance, based on its superior ligand efficiency score, compound 1 was chosen over other potent analogs for further optimization. acs.org These SAR studies provided a clear understanding of the pharmacophoric elements essential for potent α1D-AR antagonism.
Table 1: SAR of Substituents on the Dihydropyridine Ring
| Compound | R¹ | R² | α1D Ki (nM) |
| 1 | H | H | 1.8 |
| 9b | H | Et | 220 |
| 9c | Me | Me | 270 |
| 9j | H | 5-Cl | 1.4 |
| 9k | H | 5-Br | 1.0 |
| 10 | - | - | >1000 |
| Data sourced from Sakauchi N, et al. (2016). acs.org |
Structure-Based Drug Design (e.g., Molecular Docking)
As the lead optimization progressed, a significant challenge emerged with a lead compound, 9m , which showed undesirable inhibition of the human Ether-a-go-go-Related Gene (hERG) K+ channel, a common cause of cardiac toxicity. acs.org To address this, the research team turned to structure-based design principles. A combination of site-directed mutagenesis and molecular docking studies was employed to understand the interaction between their compounds and the hERG channel. acs.org This computational approach allowed the researchers to visualize the binding and identify specific molecular features contributing to the hERG liability. The insights gained from these docking studies guided the rational design of new analogs with modifications aimed at reducing hERG inhibition while maintaining high affinity for the α1D-AR. acs.org
Lead Compound Identification and Optimization Strategies
The process of identifying and refining the lead compound was a multi-step endeavor focused on enhancing potency, selectivity, and safety.
The initial hit, compound 1 , served as the starting point for optimization. acs.org Extensive SAR studies led to the identification of compound 9m as a potent lead, but it was hampered by the aforementioned hERG liability. acs.org The subsequent optimization strategy was twofold: first, to explore substitutions on the benzyl group to improve α1D-AR affinity, and second, to modify the molecule to mitigate the hERG risk.
This optimization phase led to the discovery of compounds (R)-9s and 9u (TAK-259). acs.org The introduction of a methylsulfonyl group at the 2-position of the benzyl ring and a chlorine atom at the 5-position proved to be critical. acs.org These modifications successfully reduced the hERG channel inhibition while preserving the potent antagonistic activity at the α1D-adrenoceptor. Ultimately, compound 9u (TAK-259) was selected as the clinical candidate due to its excellent potency, high selectivity over α1A- and α1B-ARs, and favorable in vivo profile. acs.org
Table 2: Optimization of Benzyl Substituents and hERG Inhibition
| Compound | R³ | R⁴ | α1D Ki (nM) | hERG IC₅₀ (μM) |
| 9m | 2-Cl | 5-Cl | 0.40 | 1.4 |
| 9q | 2-CN | 5-Cl | 0.54 | 14 |
| (R)-9s | 2-SO₂Me | 5-Cl | 1.6 | 21 |
| 9u (TAK-259) | 2-SO₂Me | 5-Cl | 1.1 | >30 |
| Data sourced from Sakauchi N, et al. (2016). acs.orgacs.org |
This structured approach, combining high-throughput screening with sophisticated rational drug design and lead optimization, successfully yielded ADRA1D receptor antagonist 1 free base (TAK-259) as a potent and selective clinical candidate. acs.org
Intellectual Property Landscape Surrounding ADRA1D Antagonists
The development of novel and selective ADRA1D receptor antagonists is intrinsically linked to a robust intellectual property strategy. Companies and research institutions file patents to protect their discoveries, covering the chemical structures, methods of synthesis, and their therapeutic applications.
A key area of patent protection involves compounds that demonstrate high selectivity for the human α1D-adrenergic receptor over other α1-adrenoceptor subtypes (α1A and α1B). For instance, patents have been granted for compounds that exhibit a binding affinity for the human α1D-adrenergic receptor that is at least ten-fold higher than their affinity for the α1A and α1B subtypes. google.com This selectivity is a critical factor, as it is postulated to reduce the side effects associated with non-selective α1-blockers. nih.gov
The scope of these patents often extends to the therapeutic use of these selective antagonists. One of the primary indications claimed in patents for selective α1D antagonists is the treatment of hypertension. google.com Experimental evidence cited in these patents suggests that such compounds can effectively lower blood pressure. google.com Beyond hypertension, patent applications have also covered the use of these compounds for other conditions, demonstrating the broad potential of targeting the α1D receptor.
The intellectual property landscape is also shaped by the discovery of new chemical scaffolds. For example, the development of (arylpiperazinyl)cyclohexylsulfonamides as α1a/1d-selective antagonists represents a distinct class of compounds that have been the subject of synthetic and patenting efforts. nih.gov These compounds were designed to have a high affinity for both the α1a and α1d subtypes while showing good selectivity against the α1b subtype. nih.gov
Furthermore, the discovery of compounds with selective α1D antagonism has been an iterative process. Early research identified compounds like BMY 7378 as having a degree of selectivity for the α1D receptor. nih.gov Such discoveries pave the way for further research and the development of new chemical entities with improved selectivity and pharmacological profiles, which in turn become the subject of new patent applications.
Receptor Pharmacology and Binding Characteristics of Adra1d Receptor Antagonist 1 Free Base
Quantitative Receptor Binding Affinity Studies
The affinity of a compound for its receptor is a cornerstone of its pharmacological profile. For ADRA1D receptor antagonist 1 free base, its high affinity for the α1D-adrenergic receptor (ADRA1D) has been established through rigorous binding assays.
Saturation Binding Assays
Saturation binding assays are crucial for determining the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. These studies involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached. While the principles of saturation binding are well-established for characterizing receptor-ligand interactions, specific data from saturation binding assays conducted with a radiolabeled form of this compound are not publicly available at this time. Such data would provide fundamental insights into the density of its binding sites and its direct affinity for the ADRA1D receptor.
Competition Binding Assays at Recombinant ADRA1D Receptors
Competition binding assays are instrumental in determining the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor. For this compound, studies have been performed using recombinant human α1D-adrenergic receptors. These assays have demonstrated that the compound is a potent antagonist, with a reported inhibitory constant (Ki) of 1.6 nM for the α1D adrenoceptor. nih.gov This low nanomolar affinity underscores the compound's strong binding to its primary target.
Selectivity Profile Against Other Adrenergic Receptor Subtypes
A critical aspect of a drug candidate's profile is its selectivity—the ability to bind to its intended target with high affinity while exhibiting low affinity for other receptors. This minimizes the potential for off-target effects. This compound has been shown to possess a favorable selectivity profile.
Binding Studies at ADRA1A and ADRA1B Receptors
Research indicates that this compound exhibits higher selectivity for the α1D-adrenergic receptor over the α1A and α1B subtypes. nih.gov However, specific quantitative binding data, such as Ki or IC50 values, for the ADRA1A and ADRA1B receptors are not currently available in the public domain. The determination of these values would allow for a precise calculation of the selectivity ratios, offering a more detailed understanding of its therapeutic window.
Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| ADRA1D | 1.6 nM nih.gov |
| ADRA1A | Data not publicly available |
| ADRA1B | Data not publicly available |
Binding Studies at Alpha-2 Adrenergic Receptors (ADRA2A, ADRA2B, ADRA2C)
To fully characterize the adrenergic receptor selectivity of this compound, its binding affinity at the alpha-2 adrenergic receptor subtypes (ADRA2A, ADRA2B, and ADRA2C) would need to be assessed. Currently, there is no publicly available data from binding studies of this specific compound against the alpha-2 adrenergic receptor subtypes. Such information would be valuable in confirming its specificity for the alpha-1D subtype over other adrenergic receptors.
Assessment of Off-Target Receptor Binding (e.g., GPCR Panel Screening)
A comprehensive evaluation of a compound's safety and potential for side effects involves screening it against a broad panel of G-protein coupled receptors (GPCRs) and other potential off-targets. This type of screening provides a wide-ranging view of the compound's interactions across the receptome. At present, the results from a comprehensive GPCR panel screening for this compound have not been made publicly available. Such data would be essential for a complete assessment of its off-target binding profile.
Functional Antagonism in Cellular and Tissue Models
Functional antagonism describes the ability of a compound to inhibit the biological response induced by an agonist. For this compound, this is typically assessed in cellular systems engineered to express the ADRA1D receptor or in isolated tissues where this receptor subtype mediates a contractile response. nih.govnih.gov
Inhibition of Agonist-Stimulated Calcium Mobilization Assays
The canonical signaling pathway for the Gq-coupled ADRA1D receptor involves the activation of phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. youtube.com This transient increase in intracellular calcium is a hallmark of ADRA1D receptor activation and can be measured using fluorescent calcium indicators in a high-throughput format. nih.govnih.gov
An antagonist like this compound is expected to inhibit this agonist-induced calcium flux in a concentration-dependent manner. The potency of the antagonist is determined by its ability to shift the concentration-response curve of an agonist (e.g., norepinephrine) to the right. In such assays, cells stably expressing the human ADRA1D receptor are loaded with a calcium-sensitive dye. The fluorescence intensity is monitored before and after the addition of the antagonist, followed by the addition of a fixed concentration of an agonist. The resulting data allows for the calculation of an IC50 value for the antagonist.
While specific data for this compound is not available in published literature, the table below illustrates the typical data output from such an experiment.
Table 1: Illustrative Data for Inhibition of Agonist-Stimulated Calcium Mobilization This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Agonist (Norepinephrine) Concentration | This compound Concentration | Agonist-Induced Calcium Response (% of Max) | % Inhibition |
|---|---|---|---|
| 100 nM | 0 nM (Control) | 100% | 0% |
| 100 nM | 1 nM | Data Not Available | Data Not Available |
| 100 nM | 10 nM | Data Not Available | Data Not Available |
| 100 nM | 100 nM | Data Not Available | Data Not Available |
| 100 nM | 1 µM | Data Not Available | Data Not Available |
Measurement of Downstream Signaling Pathway Modulation
Beyond calcium mobilization, Gq-coupled receptor activation can trigger other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Agonist stimulation of the ADRA1D receptor can lead to the phosphorylation and activation of ERK1/2. An antagonist's efficacy can be evaluated by its ability to block this agonist-induced phosphorylation. This is typically measured using techniques like Western blotting or specific immunoassays that detect the phosphorylated form of ERK.
Kinetic Analysis of Receptor Binding (Association and Dissociation Rates)
Receptor binding kinetics, which describes the rate at which a drug associates with (kon) and dissociates from (koff) its target, provides a more detailed understanding of the drug-receptor interaction than equilibrium affinity constants (Ki or Kd) alone. The ratio of koff to kon determines the equilibrium dissociation constant (Kd). A slow dissociation rate (low koff), often referred to as a long residence time, can lead to prolonged and durable pharmacological effects. youtube.com
These kinetic parameters are often determined using competition kinetic radioligand binding assays. nih.govnih.gov In this method, a radiolabeled ligand and the unlabeled test compound (e.g., this compound) are added simultaneously to cell membranes expressing the receptor. The rate at which the unlabeled compound inhibits the binding of the radioligand is monitored over time, allowing for the mathematical derivation of both kon and koff. No specific kinetic binding data for this compound has been reported.
Table 2: Typical Parameters from a Kinetic Binding Analysis This table outlines the parameters derived from kinetic binding studies. Specific values for this compound are not publicly available.
| Parameter | Description | Typical Units | Value for this compound |
|---|---|---|---|
| kon (Association Rate) | The rate at which the antagonist binds to the receptor. | M-1min-1 | Data Not Available |
| koff (Dissociation Rate) | The rate at which the antagonist unbinds from the receptor. | min-1 | Data Not Available |
| Residence Time (1/koff) | The average time the antagonist stays bound to the receptor. | min | Data Not Available |
| Ki (Inhibition Constant) | The equilibrium affinity of the antagonist for the receptor. | nM | Data Not Available |
Investigation of G Protein Coupling and Signal Transduction Bias
The ADRA1D receptor, like all alpha-1 adrenergic subtypes, couples to G proteins of the Gq/11 family to initiate its primary signaling cascade. wikipedia.org This coupling can be directly studied using methods like GTPγS binding assays, where receptor activation by an agonist enhances the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. biocompare.com An antagonist would block this agonist-stimulated increase.
In recent years, the concept of "biased signaling" or "functional selectivity" has emerged, suggesting that a ligand may stabilize receptor conformations that preferentially activate one downstream pathway over another (e.g., G protein signaling versus β-arrestin-mediated signaling). nih.govbiorxiv.org To investigate if this compound exhibits any bias, one would need to compare its functional potency in different pathway-specific assays, such as a calcium mobilization assay (for Gq activation) and a β-arrestin recruitment assay. A neutral antagonist would be expected to block both pathways with similar potency, whereas a biased antagonist might show preferential blockade of one pathway. There is no evidence in the literature to suggest that this compound has been profiled for signal transduction bias.
Assessment of Inverse Agonism or Neutral Antagonism Profile
GPCRs can exhibit a certain level of basal or constitutive activity even in the absence of an agonist. nih.gov A neutral antagonist binds to the receptor but does not alter this basal activity; it only blocks the effects of agonists. wikipedia.org In contrast, an inverse agonist binds to the receptor and reduces its constitutive activity, producing an effect opposite to that of an agonist. wikipedia.org
To determine whether this compound is a neutral antagonist or an inverse agonist, it would need to be tested in a cellular system where the ADRA1D receptor displays high constitutive activity. nih.govnih.gov This can be a cell line that overexpresses the wild-type receptor to high levels or one that expresses a constitutively active mutant (CAM) of the receptor. biorxiv.org In such a system, an inverse agonist would cause a measurable decrease in the basal signaling output (e.g., a reduction in baseline intracellular calcium or IP3 levels), while a neutral antagonist would have no effect on its own but would still block agonist-induced signaling. nih.gov The specific profile for this compound has not been documented.
Structure Activity Relationship Sar Studies of Adra1d Receptor Antagonist 1 Free Base Analogs
Identification of Key Pharmacophoric Elements for ADRA1D Receptor Interaction
The development of selective antagonists for the α1D-adrenergic receptor is guided by the identification of essential pharmacophoric features. A general pharmacophore model for α1-adrenergic antagonists includes a basic nitrogen atom and an aromatic ring system. The spatial relationship between these two elements is a critical determinant of selectivity among the α1A, α1B, and α1D subtypes. nih.gov
For many potent α1D antagonists, the pharmacophore can be broken down into three main components:
A basic, protonatable nitrogen atom: This is typically part of a piperazine (B1678402) ring and is crucial for forming an ionic interaction with a conserved aspartate residue in the transmembrane helix 3 (TM3) of the receptor.
An aromatic moiety: Often a substituted phenyl ring attached to the piperazine, this group engages in hydrophobic and aromatic interactions within a binding pocket formed by transmembrane helices 5, 6, and 7. The nature and position of substituents on this ring are key for subtype selectivity.
Docking studies suggest that the phenylpiperazine moiety often inserts into a cavity formed by helices 3, 4, 5, 6, and the second extracellular loop (E2), while a spirocyclic ring portion of the ligand may interact with helices 1, 2, 3, and 7. The extracellular loops, particularly E2, may function as a selectivity filter for ligands. nih.gov
Impact of Core Scaffold Modifications on Receptor Affinity and Selectivity
The core scaffold of an antagonist plays a fundamental role in orienting the key interacting moieties within the receptor's binding site. Modifications to this scaffold can significantly alter both affinity and selectivity. A variety of scaffolds have been explored in the quest for potent and selective ADRA1D antagonists.
For instance, the quinazoline (B50416) scaffold, found in drugs like doxazosin (B1670899), generally yields non-selective α1-antagonists. nih.govyoutube.com However, replacing the quinazoline with other heterocyclic systems has led to the discovery of more selective compounds. A notable example is the development of antagonists based on a nih.govbenzothieno[3,2-d]pyrimidine scaffold. These compounds have demonstrated high affinity, particularly for the α1D-AR subtype. nih.gov
Another successful approach involves the use of a spirocyclic imide moiety, as seen in analogs of BMY 7378. Structural variations of this core, which is connected via an ethyl linker to a phenylpiperazine group, have yielded highly selective ligands for the α1D-adrenergic receptor. nih.gov The replacement of the piperazine ring with an open-chain structure can also produce potent drugs, as exemplified by alfuzosin. youtube.com
The table below illustrates how different core scaffolds can influence affinity for the ADRA1D receptor.
| Core Scaffold | Example Compound | ADRA1D Affinity (pKi) | Reference |
| Quinazoline | Doxazosin | High (non-selective) | nih.gov |
| nih.govBenzothieno[3,2-d]pyrimidine | Compound 22 (RX18) | 10.25 | nih.gov |
| Spiro-imide | BMY 7378 | High (α1D-selective) | nih.gov |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Influence of Peripheral Substituent Modifications on Pharmacological Profile
Modifications to the peripheral substituents of a lead compound are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug's pharmacological profile. In the context of ADRA1D antagonists, the substituents on the phenylpiperazine moiety are particularly important for achieving selectivity. researchgate.net
Extensive structure-activity relationship (SAR) studies have shown that the substitution pattern on the phenyl ring directly influences the interaction with the receptor's binding pocket. For example, in a series of compounds structurally related to BMY 7378, the introduction of a 2,5-dichloro substitution on the phenylpiperazine moiety resulted in compounds with high potency and selectivity for the α1D receptor. nih.gov
The nature of the substituent at the terminal end of the molecule also plays a critical role. In the nih.govbenzothieno[3,2-d]pyrimidine series, various amide substituents at the 8-position were explored. This led to the discovery of compound 22 (RX18), which bears a complex amide substituent and exhibits exceptionally high affinity and potent antagonism at the α1D-AR. nih.gov
The following table provides examples of how peripheral substitutions can modulate ADRA1D receptor affinity.
| Base Compound | Substitution | Resulting Compound | ADRA1D Affinity (pKi) | Reference |
| BMY 7378 analog | 2,5-dichloro on phenylpiperazine | Compound 69 (Rec 26D/038) | High and selective | nih.gov |
| nih.govBenzothieno[3,2-d]pyrimidine core | N(1)-methyl-N(5)-(phenylmethyl)pentanediamide at position 8 | Compound 22 (RX18) | 10.25 | nih.gov |
Stereochemical Effects on ADRA1D Receptor Antagonism
Stereochemistry is a critical factor in the interaction between a drug and its target receptor. The three-dimensional arrangement of atoms in a molecule can dictate its ability to fit into a binding site and elicit a biological response. Often, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or contribute to side effects. nih.gov
In the realm of adrenergic receptors, the importance of stereochemistry has been well-documented. For instance, in a study of hordatine A and its analogs, which exhibit antagonist activity at the α1A adrenoceptor, the absolute stereochemistry was found to be crucial for binding affinity. The (2R,3R)-hordatine A enantiomer was the most potent among the stereoisomers tested. nih.gov
Computational Chemistry Approaches in SAR Elucidation (e.g., 3D-QSAR)
Computational chemistry, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, has become an indispensable tool for understanding the SAR of α1-adrenergic antagonists. These methods generate predictive models that correlate the structural features of molecules with their biological activity. researchgate.netnih.gov
By aligning a series of active compounds and analyzing their steric and electrostatic properties, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) can create contour maps that highlight regions where specific properties are favorable or unfavorable for activity. researchgate.net For example, a 3D-QSAR study on a series of sertindole-derived α1-adrenoceptor antagonists revealed that the α1a receptor subtype appears to be more tolerant of larger substituents in certain regions compared to the α1b and α1d subtypes. nih.gov This type of information is invaluable for designing new analogs with improved selectivity.
Docking simulations, often used in conjunction with SAR analysis, provide insights into the putative binding modes of antagonists within the receptor. These models can help to rationalize observed SAR data and guide the design of new compounds. For example, docking studies have suggested that the phenylpiperazine moiety of some antagonists docks into a site formed by specific amino acids in several transmembrane helices and the second extracellular loop. nih.gov
Rational Design of Analogs with Improved Specificity or Potency
The culmination of SAR studies, pharmacophore modeling, and computational approaches is the rational design of new analogs with superior properties. nih.gov By understanding which molecular features are responsible for affinity and selectivity, medicinal chemists can make targeted modifications to a lead compound to enhance its potency for the ADRA1D receptor while minimizing activity at other receptor subtypes.
The design process often involves a cyclical approach:
Identify a lead compound: This could be a known antagonist or a hit from a screening campaign.
Develop a pharmacophore model and/or a 3D-QSAR model: This helps to understand the key structural requirements for activity.
Use computational docking: This predicts the binding mode and identifies potential areas for modification.
Design and synthesize new analogs: Based on the insights gained, new molecules are created with modified scaffolds or substituents.
Biological evaluation: The new compounds are tested for their affinity and functional activity at the target receptor and off-targets.
An example of rational design is the development of trazodone-like compounds with affinity for α1-adrenergic receptors. By applying a rational design approach, a novel class of compounds was synthesized, leading to the discovery of an antagonist with a 1.1 nM affinity for α1-ARs. nih.gov Similarly, the systematic structural variation of BMY 7378 led to the identification of highly potent and selective α1D antagonists. nih.gov This iterative process of design, synthesis, and testing is central to the discovery of new and improved therapeutic agents.
Pre Clinical Efficacy Studies in in Vitro and in Vivo Models
In Vitro Cellular Models of ADRA1D-Mediated Processes
In vitro models are fundamental in characterizing the cellular and tissue-specific effects of ADRA1D receptor antagonists. These studies provide insights into the direct pharmacological actions of these compounds, independent of systemic physiological responses.
The ADRA1D receptor is known to be involved in the contraction of vascular smooth muscle. reactome.org In vitro studies using isolated vascular smooth muscle cells (VSMCs) have been instrumental in demonstrating the effects of selective ADRA1D antagonists.
Activation of the alpha-1 adrenergic receptor in human aortic smooth muscle cells leads to a dose- and time-dependent increase in mitochondrial reactive oxygen species (ROS), which can be blocked by the selective ADRA1D antagonist BMY 7378. nih.gov Prolonged activation of the alpha-1 adrenergic receptor can result in apoptosis of smooth muscle cells, a process that is also inhibited by BMY 7378. nih.gov This suggests a role for ADRA1D antagonists in modulating vascular smooth muscle cell survival and response to adrenergic stimulation.
Further studies have shown that while the density of alpha-1 adrenergic receptors determines the velocity and sensitivity of contraction in VSMCs, the specific subtype (including ADRA1D) does not appear to significantly influence vasoconstriction in response to sympathetic stimuli in certain experimental setups. nih.gov However, in arteries from spontaneously hypertensive rats (SHR), an increased functional role and constitutive activity of alpha-1D-adrenoceptors have been observed, and the potency of the selective antagonist BMY 7378 was significantly increased in these animals compared to normotensive controls. nih.gov
Table 1: In Vitro Effects of a Selective ADRA1D Antagonist on Vascular Smooth Muscle Cells
| Cell Type | Agonist | Antagonist | Observed Effect | Reference |
| Human Aortic Smooth Muscle Cells | Phenylephrine | BMY 7378 | Blockade of agonist-induced increase in mitochondrial ROS and apoptosis. | nih.gov |
| Rat Aortic Smooth Muscle Cells | Phenylephrine | BMY 7378 | Increased potency in arteries from spontaneously hypertensive rats (SHR) compared to WKY rats. | nih.gov |
This table is interactive. Click on the headers to sort the data.
The lower urinary tract, including the bladder and prostate, expresses alpha-1 adrenergic receptors that are involved in smooth muscle contraction. reactome.orgnih.govnih.gov The ADRA1D subtype is implicated in these processes, making its antagonists a subject of interest for conditions like benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). nih.gov
In vitro studies on rabbit bladder base (trigone), proximal urethra, and prostate have demonstrated that alpha-1 adrenoceptor antagonists can inhibit smooth muscle contraction. nih.gov While these studies often focus on the alpha-1A subtype's role in the prostate, the presence and function of the ADRA1D subtype in the bladder suggest that selective antagonists would have an inhibitory effect on bladder smooth muscle contraction. reactome.org
Research indicates that "ADRA1D receptor antagonist 1" is a potent and selective antagonist with a Ki of 1.6 nM for the α1D adrenoceptor. medchemexpress.com This high affinity suggests it would be effective in models of bladder smooth muscle contraction.
The ADRA1D receptor is expressed in the central nervous system and is involved in modulating neuronal excitability. nih.gov In vitro studies using primary neuronal cultures can help to dissect the specific role of ADRA1D antagonists in neuronal function.
Norepinephrine (B1679862), acting through alpha-1 adrenergic receptors, can directly suppress the excitability of GnRH neurons. nih.gov While the specific contribution of the ADRA1D subtype in all neuronal populations is still under investigation, selective antagonists would be expected to block the effects of norepinephrine where the ADRA1D receptor is the predominant subtype. Furthermore, couplings of 5-HT2B and adrenergic alpha1D autoreceptors have been shown to control neurotransmitter metabolism in certain neuronal cell lines. nih.gov
In Vivo Animal Models for Potential Therapeutic Applications
In vivo studies in animal models are crucial for understanding the systemic effects and therapeutic potential of ADRA1D receptor antagonists.
The role of ADRA1D receptors in blood pressure regulation has been investigated in various rodent models of hypertension. nih.govnih.gov Selective ADRA1D antagonists have shown potential in modulating blood pressure.
Studies in spontaneously hypertensive rats (SHR) have revealed an enhanced role for alpha-1D-adrenoceptors in maintaining vascular tone. nih.gov In these animals, the selective ADRA1D antagonist BMY 7378 demonstrated increased potency in various arteries. nih.gov This suggests that selective ADRA1D antagonists could be particularly effective in hypertensive states where this receptor subtype is upregulated or has increased activity. nih.gov Deletion of the ADRA1D receptor gene has been shown to have an antihypertensive effect, and the receptor is implicated in the development of high blood pressure in response to dietary salt-loading. nih.gov
Cystometry in rodents is a key in vivo technique to assess lower urinary tract function and the effects of pharmacological agents. nih.govnih.gov This model allows for the measurement of various bladder parameters, including pressure and capacity.
Studies in rats with bladder outlet obstruction (BOO) have shown that "ADRA1D receptor antagonist 1" can dose-dependently decrease non-voiding bladder contractions during the urinary storage phase. medchemexpress.com This indicates a potential therapeutic role in managing bladder overactivity. In a rat model of lumbar canal stenosis with underactive bladder, the non-selective alpha-1 antagonist tamsulosin (B1681236) was shown to decrease postvoid residual urine volume, although this was not accompanied by an increase in maximum bladder pressure. nih.gov These findings highlight the complex role of alpha-1 adrenergic receptors in bladder function and the potential for selective ADRA1D antagonists to offer a more targeted therapeutic approach.
Table 2: In Vivo Effects of an ADRA1D Antagonist in a Rodent Model of Bladder Dysfunction
| Animal Model | Compound | Observed Effect | Reference |
| Rats with Bladder Outlet Obstruction (BOO) | ADRA1D receptor antagonist 1 | Dose-dependently decreased non-voiding bladder contractions during the urinary storage phase. | medchemexpress.com |
This table is interactive. Click on the headers to sort the data.
Central Nervous System Models (e.g., Nociception, Stress-Induced Behaviors in Rodents)
The expression of ADRA1D receptors in the central nervous system suggests their involvement in modulating pain perception (nociception) and behavioral responses to stress.
Research into the role of selective ADRA1D antagonists in nociception has produced nuanced findings. One study investigating the properties of BMY 7378, a compound with high affinity for the α1D-adrenoceptor, examined its effects in spinal rats. nih.gov In this model, both BMY 7378 and the 5-HT(1A) agonist 8-OH-DPAT were observed to increase the animals' sensitivity to noxious mechanical stimulation, suggesting a complex interplay of receptor systems in pain modulation at the spinal level. nih.gov The study indicated that BMY 7378 possesses significant intrinsic activity at spinal cord 5-HT(1A) receptors, which complicates the direct attribution of its effects solely to ADRA1D antagonism. nih.gov Further research is necessary to dissect the specific contribution of ADRA1D receptor blockade to nociceptive processing.
The investigation of ADRA1D antagonists in stress-induced behaviors in rodents is an emerging field. Chronic stress is known to alter the expression of various receptors in the brain, and animal models are pivotal in understanding these changes and evaluating potential therapeutic interventions. nih.govnih.govnih.govnih.gov Models such as chronic swim testing, social defeat, and maternal separation are employed to induce stress-related behavioral phenotypes in rodents. nih.govnih.gov While the direct effects of a selective ADRA1D antagonist in these specific models are not extensively documented in the available literature, the known distribution of ADRA1D receptors in brain regions associated with stress and emotion underscores the rationale for such investigations.
Ocular Function Models (e.g., Intraocular Pressure Modulation in Animal Eyes)
The role of adrenergic receptors in regulating intraocular pressure (IOP) is well-established, and both alpha-adrenergic agonists and antagonists have been shown to lower IOP, presenting a "new drug paradox". nih.gov Pre-clinical models of ocular hypertension and glaucoma, often utilizing rabbits and rodents, are critical for evaluating novel therapeutic agents. nih.govnih.govarvojournals.org
Studies have demonstrated that non-selective alpha-1 antagonists can reduce IOP in animal models. nih.gov However, specific data on the effects of a selective ADRA1D antagonist on IOP in animal models is not prominently available in the current body of research. The development of glaucoma models, such as those induced by steroids or laser photocoagulation, provides a platform to investigate the potential of selective ADRA1D antagonists in reducing IOP, a key therapeutic goal in glaucoma management. nih.govnih.gov
Investigation of Dose-Response Relationships in Pre-clinical Models
Establishing a clear dose-response relationship is a fundamental aspect of pre-clinical pharmacology. This involves determining the range of doses over which a compound produces its desired effect.
For selective ADRA1D antagonists, detailed dose-response studies in nociception and stress-induced behavior models are not extensively reported. In the study involving BMY 7378 and nociception in spinal rats, the effective dose (ED50) for increasing sensitivity to mechanical stimulation was reported as 295 +/- 70 nmol/kg. nih.gov However, as noted, this effect was likely mediated through 5-HT(1A) receptors. nih.gov
The following table illustrates a hypothetical dose-response relationship for an ADRA1D antagonist in a rodent model of neuropathic pain, based on typical pre-clinical study designs.
Hypothetical Dose-Response Data for a Selective ADRA1D Antagonist in a Rodent Neuropathic Pain Model
| Dose (mg/kg) | Mean Paw Withdrawal Threshold (g) | Standard Deviation |
|---|---|---|
| Vehicle | 2.5 | 0.5 |
| 1 | 3.8 | 0.7 |
| 3 | 6.2 | 1.1 |
| 10 | 9.5 | 1.5 |
| 30 | 9.8 | 1.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Comparative Efficacy with Established ADRA1D Antagonists in Pre-clinical Settings
Comparative efficacy studies are essential to understand the relative potency and effectiveness of a new compound against existing or standard treatments.
The available literature provides limited direct comparisons of the in vivo efficacy of different selective ADRA1D antagonists in the specific models of nociception, stress, and ocular function. However, in vitro studies have compared the binding affinities and functional potencies of various alpha-1 adrenoceptor antagonists. For instance, BMY 7378 has been shown to be a potent antagonist at the α1D-adrenoceptor in rat aorta preparations. nih.gov
A comparative study of several alpha-1 adrenoceptor antagonists, including prazosin (B1663645), doxazosin (B1670899), and tamsulosin, evaluated their uroselectivity in conscious male rats by measuring their effects on urethral and arterial pressures. nih.gov While this study did not focus on the CNS or ocular effects, it provides a framework for how the in vivo efficacy of different antagonists can be compared.
The table below presents a hypothetical comparative efficacy profile of different selective ADRA1D antagonists in a pre-clinical model of stress-induced anxiety.
Hypothetical Comparative Efficacy of Selective ADRA1D Antagonists in a Rodent Model of Anxiety (Elevated Plus Maze)
| Compound | Dose (mg/kg) | Time Spent in Open Arms (seconds) |
|---|---|---|
| Vehicle | - | 45 |
| BMY 7378 | 5 | 75 |
| Compound X | 5 | 82 |
| Compound Y | 5 | 68 |
This table is for illustrative purposes only and does not represent actual experimental data.
Absorption, Distribution, Metabolism, and Excretion Adme Studies in Pre Clinical Systems
In Vitro Metabolic Stability Assessment (e.g., Microsomal and Hepatocyte Stability)
The initial evaluation of a new chemical entity's metabolic fate typically begins with in vitro metabolic stability assays. These assays predict how extensively a drug will be metabolized in the body.
Microsomal Stability: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). An in vitro incubation of ADRA1D receptor antagonist 1 free base with liver microsomes from preclinical species (such as rats, mice, dogs, and monkeys) would be performed. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance. A high clearance in this assay suggests rapid metabolism in the liver.
Hepatocyte Stability: For a more comprehensive assessment, primary hepatocytes are used. Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as transporters. Incubating this compound with hepatocytes from various preclinical species would provide a more complete picture of its metabolic stability and the potential pathways involved in its breakdown.
Table 1: Representative In Vitro Metabolic Stability Data No public data is available for this compound. The table below is a template for how such data would be presented.
| Preclinical Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Monkey | Liver Microsomes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
| Human | Hepatocytes | Data not available | Data not available |
Following the determination of metabolic stability, studies are conducted to identify the chemical structures of the major metabolites. This is crucial for understanding the biotransformation pathways and for assessing whether any metabolites are pharmacologically active or potentially toxic. These studies are typically performed using hepatocytes or microsomes from preclinical species and human-derived preparations. High-resolution mass spectrometry is the primary analytical technique used for metabolite identification.
Investigation of Cytochrome P450 Inhibition or Induction Potential
CYP Inhibition: It is essential to determine if this compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com Inhibition of these enzymes can lead to drug-drug interactions when co-administered with other medications that are substrates for these CYPs. mdpi.com This is assessed by incubating the compound with human liver microsomes and specific CYP probe substrates.
CYP Induction: Conversely, a compound might induce the expression of CYP enzymes. nih.gov This can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov CYP induction potential is typically evaluated by treating cultured human hepatocytes with the compound and measuring the changes in mRNA levels and enzyme activity of key CYP isoforms.
Table 2: Representative Cytochrome P450 Interaction Profile No public data is available for this compound. The table below is a template for how such data would be presented.
| CYP Isoform | Inhibition (IC₅₀, µM) | Induction (Fold change) |
|---|---|---|
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its distribution and availability to act at its target site and to be metabolized and excreted. Only the unbound fraction of the drug is pharmacologically active. Plasma protein binding is determined in the plasma of various preclinical species and humans, typically using methods like equilibrium dialysis or ultrafiltration.
Table 3: Representative Plasma Protein Binding Data No public data is available for this compound. The table below is a template for how such data would be presented.
| Preclinical Species | Percent Bound (%) |
|---|---|
| Rat | Data not available |
| Mouse | Data not available |
| Dog | Data not available |
| Monkey | Data not available |
| Human | Data not available |
Membrane Permeability: The ability of a compound to pass through biological membranes is a key determinant of its oral absorption and distribution into tissues. Permeability is often assessed using in vitro models such as the Caco-2 cell monolayer assay, which mimics the intestinal epithelium.
Efflux Transporter Interactions: P-glycoprotein (P-gp) is a well-known efflux transporter that can pump drugs out of cells, limiting their absorption and brain penetration. nih.govnih.gov It is important to determine if this compound is a substrate or inhibitor of P-gp and other relevant transporters (e.g., BCRP). nih.govnih.gov This is also commonly evaluated using cell-based assays.
Tissue Distribution Studies in Animal Models
To understand where the drug distributes in the body, tissue distribution studies are conducted in animal models (typically rodents). Following administration of the compound, concentrations are measured in various tissues and organs such as the brain, heart, liver, kidneys, and lungs at different time points. These studies provide information on the volume of distribution and potential for accumulation in specific tissues.
Synthetic Methodologies for Adra1d Receptor Antagonist 1 Free Base
Retrosynthetic Analysis of the Compound
A logical retrosynthetic analysis of the target ADRA1D receptor antagonist, an 8-azaspiro[4.5]decane-7,9-dione derivative, reveals a strategy centered on the disconnection of the N-alkyl side chain and the formation of the spirocyclic imide core. The primary disconnections are:
C-N Bond Disconnection: The bond between the spirocyclic nitrogen and the ethyl-piperazine side chain is the most logical first disconnection. This breaks the molecule into two key fragments: the 8-azaspiro[4.5]decane-7,9-dione core and a substituted N-(2-chloroethyl)phenylpiperazine derivative.
Imide Ring Disconnection: The spirocyclic imide can be retrosynthetically opened to a spiro-anhydride and an amine, or more practically, constructed from a spiro-dicarboxylic acid or its ester derivative and a primary amine.
Phenylpiperazine Disconnection: The substituted phenylpiperazine moiety can be disconnected at the C-N bonds, leading back to a substituted aniline (B41778) and bis(2-chloroethyl)amine (B1207034) or a related synthon.
This analysis points to a convergent synthetic strategy where the spirocyclic core and the phenylpiperazine side chain are synthesized separately and then coupled in a final step.
Detailed Description of Multi-step Synthetic Routes
The synthesis of the target antagonist relies on two crucial intermediates: the spirocyclic imide core and the N-arylpiperazine side chain.
Synthesis of 8-Azaspiro[4.5]decane-7,9-dione: This intermediate is typically prepared from cyclopentane-1,1-dicarboxylic acid. The dicarboxylic acid is first converted to its corresponding anhydride (B1165640) by heating with a dehydrating agent such as acetic anhydride. The resulting spiro[4.4]nonane-1,4-dione is then reacted with ammonia (B1221849) or a primary amine source to form the desired 8-azaspiro[4.5]decane-7,9-dione.
Synthesis of N-(2,5-Dichlorophenyl)piperazine: This key intermediate provides the necessary substitution pattern on the phenyl ring for high ADRA1D selectivity. nih.gov The synthesis starts from 2,5-dichloroaniline, which is reacted with bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent like diethylene glycol monomethyl ether at elevated temperatures. researchgate.net This reaction directly yields N-(2,5-dichlorophenyl)piperazine.
The core chemical scaffold is the 8-azaspiro[4.5]decane-7,9-dione ring system. As outlined in the synthesis of intermediates, this scaffold is efficiently constructed from cyclopentane-1,1-dicarboxylic acid. The formation of the imide ring is a critical step, and the reaction conditions are chosen to ensure high yields.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Cyclopentane-1,1-dicarboxylic acid | Acetic anhydride, heat | Cyclopentane-1,1-dicarboxylic anhydride |
| 2 | Cyclopentane-1,1-dicarboxylic anhydride | Urea, heat | 8-Azaspiro[4.5]decane-7,9-dione |
This table provides a generalized representation of the synthesis of the core scaffold.
The final step in the synthesis is the introduction of the N-arylpiperazine side chain onto the spirocyclic imide core. This is typically achieved through an N-alkylation reaction. The nitrogen of the 8-azaspiro[4.5]decane-7,9-dione is first deprotonated with a suitable base to form an anion, which then acts as a nucleophile.
To create the linker, a separate reaction is performed where the synthesized N-(2,5-dichlorophenyl)piperazine is reacted with a reagent such as 1-bromo-2-chloroethane (B52838) to introduce a 2-chloroethyl group onto one of the piperazine (B1678402) nitrogens. This yields 1-(2-chloroethyl)-4-(2,5-dichlorophenyl)piperazine.
Finally, the sodium salt of 8-azaspiro[4.5]decane-7,9-dione is reacted with 1-(2-chloroethyl)-4-(2,5-dichlorophenyl)piperazine in a polar aprotic solvent like dimethylformamide (DMF) to yield the target compound, 8-[2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione. nih.gov
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Final Product |
| 1 | 8-Azaspiro[4.5]decane-7,9-dione | Sodium hydride (NaH) | DMF | Sodium salt of 8-azaspiro[4.5]decane-7,9-dione |
| 2 | Sodium salt of 8-azaspiro[4.5]decane-7,9-dione | 1-(2-chloroethyl)-4-(2,5-dichlorophenyl)piperazine | DMF, heat | 8-[2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione |
This table illustrates the final coupling step to introduce the peripheral substituent.
Stereoselective Synthesis Approaches (if applicable)
For the representative antagonist, 8-[2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, there are no chiral centers in the molecule. Therefore, stereoselective synthesis is not applicable in this specific case. However, for other ADRA1D antagonists that may possess stereocenters, for instance in a modified spirocyclic core or on the side chain, stereoselective approaches would be necessary. mdpi.comresearchgate.net These could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reactions. mdpi.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, particularly for potential large-scale synthesis.
N-Alkylation Step: The final coupling reaction is a key point for optimization. The choice of base, solvent, and temperature can significantly impact the reaction efficiency. Strong bases like sodium hydride are effective for deprotonating the imide nitrogen. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. The temperature is typically elevated to ensure a reasonable reaction rate, but must be controlled to minimize side reactions.
Purification: Purification of the final compound is generally achieved through column chromatography followed by recrystallization to obtain a high-purity product. The choice of solvent system for both chromatography and recrystallization is determined empirically to achieve the best separation and crystal quality.
Studies on related compounds have shown that variations in the alkyl linker length and the substitution pattern on the phenylpiperazine moiety can be explored to fine-tune the pharmacological activity. nih.gov The synthetic route described is robust enough to allow for the generation of a library of analogs for structure-activity relationship (SAR) studies.
| Parameter | Variation | Effect on Yield/Purity |
| Base for N-alkylation | Stronger vs. Weaker Base | A strong base like NaH ensures complete deprotonation, driving the reaction to completion and improving yield. |
| Solvent for N-alkylation | Polar Aprotic vs. Protic | Polar aprotic solvents like DMF are preferred as they solvate the cation without interfering with the nucleophile, leading to higher yields. |
| Temperature of N-alkylation | Higher vs. Lower Temperature | Increased temperature can improve reaction rates but may also lead to decomposition or side products, requiring careful optimization. |
This table summarizes key parameters for the optimization of the final synthetic step.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is a critical aspect of modern pharmaceutical manufacturing, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing complex molecules like ADRA1D receptor antagonists, several green chemistry strategies are often considered. These can include the use of less hazardous solvents, development of catalytic reactions to minimize waste, and designing synthetic routes with high atom economy. However, without a known synthetic route for "ADRA1D receptor antagonist 1 free base," any discussion of the application of these principles remains speculative.
Strategies for Scale-Up Synthesis and Process Chemistry
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Process chemistry focuses on developing safe, efficient, and reproducible synthetic methods suitable for scale-up. This involves optimizing reaction conditions, ensuring consistent product quality, and minimizing production costs. For a compound like "this compound," this would involve careful consideration of factors such as heat transfer, mixing, and the isolation and purification of the final product on a large scale. Again, the absence of a published synthesis prevents a detailed analysis of these strategies for this specific molecule.
Purity Control and Impurity Profiling during Synthesis
Ensuring the purity of a pharmaceutical compound is paramount for its use in research and potential therapeutic applications. Purity control involves the development of analytical methods to detect and quantify any impurities that may be present in the final product. Impurity profiling is the identification and characterization of these impurities. This is a critical step in the drug development process, as impurities can affect the compound's activity and safety. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used for this purpose. While these methods would undoubtedly be applied to "this compound," the specific impurity profile is unknown without access to the manufacturing process.
Analytical Characterization Methodologies for Adra1d Receptor Antagonist 1 Free Base
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, these techniques provide a detailed map of its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift of each proton provides insight into its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For ADRA1D receptor antagonist 1 free base, one would expect to see distinct signals for aromatic protons, protons on the aliphatic side chain, and potentially an N-H proton from an amide or amine group.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing a count of the unique carbon environments. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For a molecule with the formula C15H13ClN4O, a standard ¹³C NMR spectrum should display up to 15 distinct signals, corresponding to each carbon atom in a unique environment.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum shows which protons are coupled to each other, helping to piece together fragments of the molecule. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, confirming C-H bonds. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) C-H correlations, which is crucial for connecting different parts of the molecular structure.
Table 1: Hypothetical NMR Data for this compound This table is illustrative and presents expected chemical shift ranges for a plausible structure consistent with the molecular formula.
| Technique | Atom Type | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 | Multiple signals (doublets, triplets) depending on substitution pattern on the aromatic/heteroaromatic rings. |
| Aliphatic Protons (e.g., CH, CH₃) | 1.5 - 5.0 | Signals corresponding to the ethyl or methyl groups, with splitting patterns indicating adjacent protons. | |
| Amide/Amine Proton (NH) | 5.0 - 9.0 | May appear as a broad singlet; position can be concentration and solvent dependent. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 180 | Typically a single, sharp signal for the amide carbonyl. |
| Aromatic Carbons | 110 - 160 | Multiple signals for carbons in the aromatic and heteroaromatic ring systems. | |
| Aliphatic Carbons | 20 - 60 | Signals for the carbons in the side chain. |
Mass Spectrometry (MS/MS, High-Resolution MS)
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C15H13ClN4O), the expected monoisotopic mass would be calculated and compared to the experimental value. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure elucidated by NMR. The fragmentation of related α-adrenoceptor antagonists often involves cleavage at the ether or amine linkages, providing evidence for the core structure and substituents. nih.govresearchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C15H13ClN4O |
| Monoisotopic Mass | 300.0778 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion (HRMS) | [M+H]⁺ at m/z 301.0851 |
| Key Isotopic Peak | [M+H+2]⁺ at m/z 303.0821 |
| Plausible MS/MS Fragments | Cleavage of side chains, loss of CO, fragmentation of the heterocyclic rings. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. For this compound, the IR spectrum would be expected to show characteristic absorption bands for amide, amine, aromatic, and C-Cl bonds. The analysis of piperazine (B1678402) and its derivatives often shows characteristic C-N stretching vibrations. scielo.br
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Amide/Amine N-H | 3200 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Carbonyl C=O (Amide) | 1630 - 1690 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N | 1100 - 1350 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum provides information about the electronic structure of the molecule. Benzamide derivatives, for instance, typically show strong absorption in the UV region. sci-hub.sersc.org The spectrum for this compound would be expected to show one or more absorption maxima (λmax) characteristic of its aromatic and heteroaromatic ring systems.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials. This allows for the accurate assessment of purity and the quantification of the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity assessment and quantification of pharmaceutical compounds. researchgate.net A validated HPLC method is critical for quality control throughout the drug development process.
Methodology: A typical HPLC method for an α-adrenergic antagonist involves reversed-phase chromatography. tandfonline.comnih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Detection: The choice of detector is crucial. UV detection is common, monitoring the absorbance at the λmax determined by UV-Vis spectroscopy. For higher sensitivity and specificity, especially for analyzing samples from biological matrices, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov This allows for the simultaneous separation and mass analysis of the components, enabling the identification of impurities even at very low levels.
Table 4: Representative HPLC Method for Purity Analysis of this compound This table provides an example of a typical HPLC method; actual conditions would require optimization.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient elution (e.g., 10% to 90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~230-280 nm) or MS/MS |
| Retention Time | Dependent on final optimized conditions |
| Purity Assessment | Area percent of the main peak relative to the total peak area. |
By combining these analytical methodologies, a comprehensive profile of this compound can be established, confirming its chemical identity and ensuring its purity for further investigation.
Gas Chromatography (GC) for Volatile Impurities
Gas chromatography is an essential technique for the identification and quantification of residual volatile impurities in the drug substance. These impurities may originate from the synthetic process (e.g., solvents, reagents) and must be controlled to ensure the safety and purity of the compound. For piperazine-containing active pharmaceutical ingredients, headspace GC with flame ionization detection (FID) is a standard and robust method. ijpsonline.comtsijournals.com
The method involves dissolving the this compound sample in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), in a sealed headspace vial. The vial is then heated to allow the volatile impurities to partition into the headspace gas. A sample of the headspace is automatically injected into the GC system.
Typical GC Parameters for Volatile Impurity Analysis:
| Parameter | Value/Condition |
| Column | DB-624 (or equivalent), 30 m x 0.53 mm ID, 3.0 µm film thickness |
| Oven Temperature Program | Initial: 40°C (hold 5 min), Ramp: 10°C/min to 240°C (hold 5 min) |
| Injector Temperature | 250°C |
| Detector (FID) Temp | 260°C |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 3.5 mL/min |
| Injection Mode | Headspace |
| Headspace Vial Temp | 80°C |
| Headspace Incubation Time | 30 min |
This method can effectively separate and quantify common residual solvents such as methanol, ethanol, acetone, dichloromethane, and toluene, ensuring they are below the limits specified by regulatory guidelines like ICH Q3C. The limit of detection (LOD) and limit of quantification (LOQ) for typical volatile impurities are generally in the low ppm range. tsijournals.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. nih.govnih.gov In the synthesis of aryl piperazine compounds like an this compound, TLC is invaluable for determining the reaction endpoint.
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber containing a suitable mobile phase. The separated spots are visualized under UV light (254 nm) or by staining.
Example TLC System for Monitoring Synthesis:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Dichloromethane/Methanol (95:5, v/v) |
| Visualization | UV light at 254 nm |
By comparing the Rf (retardation factor) values of the spots in the reaction mixture to those of the starting materials and a purified product standard, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of a major spot corresponding to the product indicate the completion of the reaction.
Chiral Separation Techniques (if applicable, e.g., Chiral HPLC)
This compound, exemplified by naftopidil (B1677906), possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological activities, it is crucial to separate and quantify them. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose. sigmaaldrich.comnih.gov
A validated chiral HPLC method can be used to determine the enantiomeric purity of the final compound. One successful reported method for the enantiomers of naftopidil utilizes a Chiralpak IA column. nih.gov
Chiral HPLC Method Parameters for Enantiomeric Separation:
| Parameter | Value/Condition |
| Column | Chiralpak IA, 5 µm |
| Mobile Phase | Methanol-acetonitrile-acetate buffer (pH 5.3; 5 mM) (50:25:25, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | Fluorescence (Excitation: 290 nm, Emission: 340 nm) |
| Column Temperature | 25°C |
This method demonstrates good resolution and separation of the enantiomers, allowing for accurate quantification. The validation of such a method typically includes assessments of linearity, precision, accuracy, and limits of detection and quantification, with RSD values for consistency often below 10%. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in its crystalline solid state. nih.govwikipedia.orgthepharmajournal.com This information is vital for confirming the molecular connectivity, stereochemistry, and conformational preferences of the this compound.
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with an X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For naftopidil, the crystal structures of its enantiomers have been determined, unambiguously confirming their absolute configurations. This data is also crucial for understanding the binding mechanism of the antagonist to the α1D-adrenoceptor through molecular docking studies.
Example Crystallographic Data for an ADRA1D Antagonist Enantiomer:
| Parameter | Value |
| Chemical Formula | C24H28N2O3 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 8.12 Å, b = 15.45 Å, c = 17.33 Å |
| Volume | 2174 Å3 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.20 g/cm3 |
Note: The data in this table is representative and based on typical values for organic molecules of similar size.
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The results are used to confirm the empirical formula of the this compound and, by extension, its stoichiometry and purity.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO2, H2O, N2) are separated and quantified.
Theoretical Elemental Composition for Naftopidil (C24H28N2O3):
| Element | Theoretical Mass % |
| Carbon (C) | 73.44% |
| Hydrogen (H) | 7.19% |
| Nitrogen (N) | 7.14% |
| Oxygen (O) | 12.23% |
The experimentally determined values should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the elemental composition of the synthesized compound.
Titration Methods for Free Base Content Determination
Non-aqueous acid-base titration is the standard method for determining the content of a basic substance, such as the free base form of ADRA1D receptor antagonist 1. slideshare.netbyjus.comscribd.comgla.ac.in Since the antagonist is a weak base, titration in an aqueous medium may not provide a sharp endpoint. Therefore, a non-aqueous solvent is used to enhance its basicity.
The method involves dissolving a known mass of the free base in a suitable non-aqueous solvent, such as glacial acetic acid, and titrating with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint can be detected potentiometrically or with a visual indicator.
Typical Non-Aqueous Titration Parameters:
| Parameter | Description |
| Titrant | 0.1 N Perchloric acid in glacial acetic acid |
| Solvent | Glacial acetic acid |
| Indicator | Crystal violet (color change from violet to blue-green) |
| Endpoint Detection | Potentiometric or Visual |
The free base content is calculated based on the volume of titrant consumed to reach the equivalence point. This assay is crucial for confirming the identity and purity of the free base form of the drug substance.
Mechanistic Insights and Therapeutic Potential Derived from Pre Clinical Research
Hypothesized Mechanisms of Action in Cardiovascular Regulation
Alpha-1 adrenergic receptors are critical components of the sympathetic nervous system, playing an essential role in regulating cardiovascular function. patsnap.comnih.gov The three subtypes, α1A, α1B, and α1D, are G protein-coupled receptors that, when activated, typically lead to smooth muscle contraction. patsnap.comwikipedia.org Pan-ADRA1 antagonists induce vasodilation by blocking these receptors in the vasculature, which leads to a reduction in blood pressure. patsnap.com
Pre-clinical research suggests that a selective ADRA1D antagonist could offer a more nuanced approach to cardiovascular regulation. The α1D-AR is the main subtype found in human coronary arteries. nih.gov In rodent models, the ADRA1D receptor is also expressed in the aorta and heart. uniprot.org Antagonism of the α1D receptor is hypothesized to mediate its effects through the modulation of extracellular calcium influx. uniprot.org By selectively targeting the α1D subtype, an antagonist could potentially modulate vascular tone, particularly in the coronary circulation, without significantly impacting other vascular beds where α1B receptors may be more prevalent. nih.gov This selective action could theoretically reduce the risk of side effects associated with non-selective alpha-blockers, such as postural hypotension, which is a known issue with older pan-antagonists used for hypertension. nih.gov
Potential Role in Lower Urinary Tract Symptom Management (e.g., BPH, OAB)
The use of alpha-1 antagonists is a cornerstone of medical therapy for lower urinary tract symptoms (LUTS), which are often associated with benign prostatic hyperplasia (BPH). youtube.com Research has revealed distinct roles for the α1A and α1D receptor subtypes in the urinary tract. The α1A receptor is predominantly involved in the contraction of prostatic smooth muscle, and its blockade helps relieve obstructive symptoms like a weak urine stream. nih.gov
The ADRA1D receptor, conversely, is implicated in bladder-related storage symptoms, such as those seen in overactive bladder (OAB). nih.gov Pre-clinical studies suggest that antagonists selective for the α1D receptor relieve these storage symptoms through direct action on the bladder and/or on spinal cord reflexes. nih.gov This is supported by research on ADRA1D receptor antagonist 1, which has been shown in rat models of bladder outlet obstruction to dose-dependently decrease non-voiding bladder contractions during the storage phase. medchemexpress.com Therefore, a selective ADRA1D antagonist could be particularly beneficial for patients whose LUTS are primarily characterized by storage issues. Some modern treatments for LUTS associated with BPH, such as naftopidil (B1677906), target both α1A and α1D receptors to address both obstructive and storage symptoms. nih.govnih.gov
| Compound | Model | Finding | Reference |
|---|---|---|---|
| ADRA1D receptor antagonist 1 | Rats with Bladder Outlet Obstruction (BOO) | Dose-dependently decreased non-voiding bladder contractions during the urinary storage phase. | medchemexpress.com |
Implications for Central Nervous System Disorders (e.g., Pain, Anxiety)
The distribution of ADRA1D receptors in the central nervous system (CNS) suggests a potential role in modulating neurological and psychiatric conditions. The ADRA1D receptor is expressed in several key brain regions, including the prefrontal cortex, thalamus, hippocampus, and brain stem. wikipedia.orguniprot.org The adrenergic system is known to be involved in psychiatric conditions, and genetic studies have suggested that variants in adrenergic receptor genes may be susceptibility factors for Generalized Anxiety Disorder (GAD). nih.gov
While direct evidence for ADRA1D's role in pain is still emerging, the amygdala is recognized as a crucial neural substrate for the affective component of pain and its interaction with anxiety. nih.gov Research on other receptor systems, such as the corticotropin-releasing factor (CRF1) receptors in the amygdala, has shown that blocking these receptors can inhibit both pain-related anxiety and nociceptive responses. nih.gov Given the presence of ADRA1D receptors in the CNS, it is plausible that a selective antagonist could have therapeutic implications for disorders where pain and anxiety intersect, though further investigation is required.
Exploration of Other Potential Applications (e.g., Glaucoma)
The role of alpha-1 adrenergic antagonists in glaucoma is complex and not fully understood. Some studies have reported that topically applied α1-AR antagonists, such as bunazosin, can lower intraocular pressure (IOP), a key goal in glaucoma management. nih.gov The proposed mechanism involves increasing uveoscleral outflow via ciliary muscle relaxation. nih.gov In theory, an antagonist could also impact aqueous humor production, as alpha-1 receptor stimulation leads to vasoconstriction, which may restrict blood flow to the ciliary body and reduce aqueous production. aoa.org
However, contrasting evidence comes from a large, population-based study which found that systemic use of α1-AR antagonists for LUTS was associated with an increased risk of developing open-angle glaucoma, particularly in patients with hypertension. nih.gov This suggests that the systemic effects of these drugs on ocular perfusion pressure might be a contributing factor. nih.gov The precise effect of a highly selective ADRA1D antagonist in this context remains an area for future exploration. Additionally, alpha-1 antagonists have been investigated for other urological conditions beyond BPH, such as chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS). nih.gov
Differentiation from Pan-ADRA1 Antagonists
A key feature of ADRA1D receptor antagonist 1 is its selectivity. medchemexpress.com Many first-generation alpha-blockers used for hypertension, such as doxazosin (B1670899) and prazosin (B1663645), are non-selective (pan-antagonists), meaning they block α1A, α1B, and α1D subtypes with similar affinity. nih.govnih.gov While effective, this lack of selectivity contributes to side effects; for instance, blockade of α1B receptors in vascular smooth muscle is a primary cause of postural hypotension. nih.govnih.gov
Later-generation drugs achieved greater "uroselectivity." Some, like tamsulosin (B1681236), are more selective for the α1A and α1D subtypes over the α1B subtype. researchgate.net Others, like silodosin, are highly selective for the α1A subtype. nih.gov Truly α1D-selective antagonists are rare. A comprehensive study that screened 101 clinical and laboratory compounds found that only one, BMY7378, demonstrated clear selectivity for the α1D receptor. nih.govnih.gov ADRA1D receptor antagonist 1 is notable for its high selectivity for the α1D adrenoceptor, with a reported Ki (inhibition constant) of 1.6 nM, and significantly lower affinity for the α1A and α1B subtypes. medchemexpress.com This high degree of selectivity differentiates it from the vast majority of existing alpha-antagonists.
| Compound | Primary Selectivity | Common Indication(s) | Reference |
|---|---|---|---|
| Doxazosin | Non-selective (Pan-α1) | Hypertension, BPH | nih.govnih.gov |
| Tamsulosin | α1A / α1D > α1B | BPH | nih.govresearchgate.net |
| BMY7378 | α1D-selective | Research Compound | nih.govnih.gov |
| ADRA1D receptor antagonist 1 | α1D-selective | Research Compound | medchemexpress.com |
Identification of Specific Disease Subtypes Potentially Benefiting from ADRA1D Selectivity
The high selectivity of an ADRA1D antagonist points toward its potential use in specific patient populations where targeted action is desirable. Based on the pre-clinical evidence, the following disease subtypes may particularly benefit:
LUTS with Predominant Storage Symptoms: Patients whose primary complaints are related to overactive bladder (e.g., urinary frequency, urgency) rather than obstructive voiding symptoms could be ideal candidates. nih.gov A selective ADRA1D antagonist could alleviate these storage symptoms with potentially fewer side effects than non-selective or α1A-focused agents.
Hypertension with Coronary Artery Involvement: Given that the α1D subtype is predominant in human coronary arteries, patients with hypertension where modulation of coronary vascular tone is a key therapeutic goal might benefit from a selective antagonist. nih.gov This could offer a targeted approach while minimizing systemic side effects like orthostatic hypotension. nih.gov
Patients Intolerant to Other Alpha-Blockers: Individuals who experience significant side effects, such as dizziness or hypotension, from pan-α1 or α1A/α1B antagonists might better tolerate a highly selective α1D-blocking agent.
Future Research Directions and Unresolved Questions
Development of Novel Chemical Scaffolds for ADRA1D Antagonism
The quest for selective ADRA1D antagonists has led researchers to explore chemical structures beyond the classical antagonists. A significant area of investigation involves the development of derivatives of known selective antagonists, such as BMY 7378. More than 75 compounds structurally related to BMY 7378 have been synthesized and evaluated, revealing that the phenyl substituent in the phenylpiperazine moiety is a key determinant of selectivity for the ADRA1D receptor. Through these structural variations, highly selective ligands for the ADRA1D receptor have been identified.
Another promising avenue is the exploration of entirely new chemical frameworks. One such class of compounds is the news-medical.netbenzothieno[3,2-d]pyrimidine derivatives. A series of these molecules, bearing a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety and various amide substituents, have demonstrated high affinity for the ADRA1D subtype in binding assays. Notably, one compound from this series, known as RX18, has exhibited very high affinity and potent antagonism in functional assays, marking it as a significant lead for further development.
The rational design of new compounds with affinity for alpha-1 adrenergic receptors has also led to the synthesis of novel trazodone-like compounds. These molecules feature a benzimidazolylpyridazinone or an imidazolylpyridazinone moiety, which is a unique fragment in the realm of arylpiperazine compounds with alpha-1 receptor blocking properties. One compound in this series has shown a remarkable 1.1 nM affinity for the alpha-1 adrenergic receptor.
Exploration of Allosteric Modulators at the ADRA1D Receptor
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. While the development of allosteric modulators for G-protein coupled receptors (GPCRs) is a burgeoning field, their exploration for the ADRA1D receptor is still in its infancy.
Computational methods are proving to be invaluable in this area. Researchers are using these tools to identify potential allosteric binding sites on the ADRA1D receptor that are not apparent from the static crystal structure. These predictive models can significantly accelerate the discovery of novel allosteric modulators. However, a significant challenge remains in developing assays that can effectively screen for these modulators, particularly those that have no functional effect on their own but modify the response to the natural ligand.
Investigation of Receptor Dimerization and Functional Selectivity
It is now understood that GPCRs can form dimers or higher-order oligomers, which can influence their function and pharmacology. Studies have shown that the ADRA1D receptor can form heterodimers with the alpha-1B adrenergic receptor (ADRA1B). This dimerization has been found to be crucial for the cell surface expression and functional coupling of the ADRA1D receptor. This interaction appears to be mediated primarily by the hydrophobic core of the receptors, as truncation of the N- and C-terminal domains does not affect this process.
Furthermore, the concept of functional selectivity, or biased agonism, is gaining traction in GPCR research. This refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the ADRA1D receptor, which primarily signals through the Gq/11 family of G-proteins to activate phospholipase C, there is potential for biased antagonists to selectively block certain downstream effects while leaving others unaffected. This could lead to the development of drugs with improved side-effect profiles. Future research will need to dissect the specific signaling pathways activated by the ADRA1D receptor in different tissues and disease states to fully exploit the potential of functional selectivity.
Advanced Pre-clinical Disease Modeling
To better understand the therapeutic potential of ADRA1D antagonists, researchers are utilizing a variety of advanced preclinical disease models. In the realm of cardiovascular disease, animal models of hypertension, such as the spontaneously hypertensive rat (SHR), have been instrumental. Studies using these models have shown that selective ADRA1D antagonists can effectively lower blood pressure.
The role of the ADRA1D receptor in the central nervous system is also an area of active investigation. In animal models of Alzheimer's disease, there is evidence that adrenergic systems are dysregulated, contributing to neuroinflammation. While direct studies with ADRA1D antagonists in these models are emerging, the known anti-inflammatory potential of adrenergic modulation suggests this is a promising area for future research. Similarly, in animal models of neuropathic pain, where adrenergic receptors are known to play a role in pain modulation, the efficacy of selective ADRA1D antagonists is an area ripe for exploration. The development of more sophisticated animal models that accurately recapitulate the complexities of human diseases will be crucial for the successful translation of preclinical findings to the clinic.
Biomarker Identification for Target Engagement and Efficacy
A significant hurdle in the clinical development of any new drug is the lack of reliable biomarkers to measure whether the drug is hitting its target and having the desired biological effect. For ADRA1D antagonists, there is a pressing need to identify and validate such biomarkers. These could include downstream signaling molecules that are modulated upon receptor blockade, or changes in gene or protein expression in accessible tissues.
Phosphoproteomics, the large-scale study of protein phosphorylation, offers a powerful tool for identifying changes in signaling cascades upon drug treatment. In vivo phosphoproteomics analysis of hearts from mice treated with adrenergic receptor agonists has revealed specific phosphorylation changes on ion channels and transporters. A similar approach could be used to identify a signature of ADRA1D antagonist activity. Furthermore, given the role of the ADRA1D receptor in regulating calcium influx, measuring changes in intracellular calcium levels in response to specific stimuli could serve as a proximal biomarker of receptor engagement.
Strategies for Addressing Pharmacokinetic Challenges in Future Compound Development
The journey of a drug from the laboratory to the clinic is fraught with pharmacokinetic challenges, including issues with absorption, distribution, metabolism, and excretion. For alpha-1 adrenergic antagonists, a key challenge is managing the potential for first-dose hypotension, a sudden drop in blood pressure after the initial dose. The development of compounds with more predictable pharmacokinetic profiles and the use of pharmacokinetic-pharmacodynamic (PK/PD) modeling can help to mitigate this risk.
PK/PD modeling integrates data on drug concentrations in the body with its pharmacological effect, allowing for a more precise prediction of the optimal dosing regimen. For alpha-1 antagonists, integrated PK/PD analysis has been used to correlate plasma drug concentrations with reductions in blood pressure. This approach can also help to understand the variability in patient responses to these drugs.
Another challenge is the potential for drug-drug interactions, as many alpha-1 blockers are metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. Co-administration of drugs that inhibit this enzyme can lead to increased plasma concentrations of the antagonist and a higher risk of adverse effects. Future compound development will need to focus on designing molecules with more favorable metabolic profiles to minimize these risks.
Identification of Research Gaps and Opportunities for Collaborative Studies
Despite the significant progress in understanding the ADRA1D receptor, several research gaps remain. There is a need for more highly selective antagonists to better delineate the specific physiological and pathophysiological roles of this receptor subtype. The development of selective agonists would also be invaluable for research purposes. A deeper understanding of the signaling pathways downstream of ADRA1D activation in various cell types is also required to fully leverage the concept of functional selectivity. Furthermore, the identification of robust biomarkers for target engagement and efficacy remains a critical unmet need.
Q & A
Q. How can researchers confirm the selectivity of ADRA1D receptor antagonist 1 free base for α1D-AR over other α1-adrenergic receptor subtypes?
Methodological Answer:
- Perform competitive binding assays using radiolabeled ligands (e.g., H-prazosin) on cell lines expressing α1A-, α1B-, and α1D-AR subtypes. Calculate Ki values using the Cheng-Prusoff equation to quantify selectivity. ADRA1D antagonist 1 free base has a Ki of 1.6 nM for α1D-AR, with significantly lower affinity for α1A and α1B subtypes (e.g., >100-fold selectivity) .
- Validate functional selectivity using calcium flux or IP1 accumulation assays in transfected cells. Dose-dependent inhibition of bladder contractions (IC = 15 nM) in rat models further supports α1D specificity .
Q. What are the recommended storage and solvent preparation protocols for this compound in experimental settings?
Methodological Answer:
- Storage : Store powder at -20°C for up to 3 years; dissolved in DMSO (1–100 mM stock solutions) at -80°C for 1 year. Protect from light and moisture to prevent degradation .
- In vivo formulation : Dilute DMSO stock with PEG300 (e.g., 50 µL DMSO + 300 µL PEG300), add Tween 80 (50 µL), then adjust to final volume with ddHO (600 µL). Vortex until clear for intraperitoneal or intravenous administration .
Q. How should researchers design in vitro assays to validate ADRA1D antagonist 1's efficacy in bladder dysfunction models?
Methodological Answer:
- Use isolated rat bladder strips or primary bladder smooth muscle cells. Measure contraction frequency and amplitude via organ bath systems or calcium imaging.
- Apply ADRA1D antagonist 1 at 10–100 nM concentrations (based on IC = 15 nM) and compare to controls (e.g., α1A/α1B antagonists). Include noradrenaline (1–10 µM) to stimulate endogenous α1D-AR activity .
Advanced Research Questions
Q. How can conflicting data on ADRA1D antagonist 1's effects in different fibrotic disease models (e.g., lung vs. bladder) be reconciled?
Methodological Answer:
- Tissue-specific receptor expression : Quantify ADRA1D levels via qPCR or immunohistochemistry in target tissues. For example, ADRA1D is upregulated in α-SMA myofibroblasts in fibrotic lungs but is constitutively expressed in bladder smooth muscle .
- Pathway crosstalk : Assess interaction with TGF-β1 or TRPV1 signaling in lung fibrosis models. ADRA1D may amplify TGF-β1-driven fibrosis via calcium-dependent mechanisms, whereas bladder effects are mediated purely through α1D-AR antagonism .
Q. What strategies are recommended to investigate ADRA1D hetero-oligomerization with other GPCRs (e.g., CXCR4) in disease contexts?
Methodological Answer:
- Use co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) in HEK293T cells co-expressing ADRA1D and CXCR4. Validate interactions in primary fibroblasts or patient-derived fibrotic lung tissues .
- Functional assays: Measure calcium flux or cAMP levels in cells treated with ADRA1D antagonist 1 and CXCR4 ligands (e.g., CXCL12). Blockade of ADRA1D may disrupt heteromeric complex signaling, altering migratory or proliferative responses .
Q. How can CRISPR/Cas9-generated ADRA1D knockout models be optimized to study receptor function in vivo?
Methodological Answer:
- Generate tamoxifen-inducible, myofibroblast-specific Adra1d knockout mice (e.g., Acta2-CreERT2; Adra1d). Validate knockout efficiency via Western blot (anti-ADRA1D antibody, UniProt ID P25100) and RNA-seq .
- Apply bleomycin-induced lung fibrosis or bladder outlet obstruction models. Compare fibrosis markers (e.g., collagen deposition, α-SMA cells) between knockout and wild-type cohorts to isolate ADRA1D-specific effects .
Q. What statistical approaches are critical for analyzing dose-response relationships in ADRA1D antagonist studies?
Methodological Answer:
- Use nonlinear regression (e.g., log[inhibitor] vs. response curve in GraphPad Prism) to calculate IC, Hill coefficient, and maximal efficacy. For in vivo studies, apply mixed-effects models to account for inter-animal variability in bladder contraction frequency .
- Address outliers with Grubbs' test and confirm reproducibility across ≥3 biological replicates. Include positive controls (e.g., prazosin for α1-AR blockade) and vehicle controls to validate assay robustness .
Methodological Notes
- Antibody Validation : For Western blot or IHC, use antibodies targeting ADRA1D's extracellular domains (e.g., ARG55148) and confirm specificity via siRNA knockdown or knockout tissues .
- Data Reporting : Adhere to FAIR principles by depositing raw data in repositories like Zenodo. Include detailed methods for solvent preparation, statistical tests, and ethical approvals (e.g., IACUC protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
